molecular formula C23H21N5O B2523820 1-benzyl-N-(2,3-dihydro-1H-inden-1-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1787917-62-7

1-benzyl-N-(2,3-dihydro-1H-inden-1-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2523820
CAS RN: 1787917-62-7
M. Wt: 383.455
InChI Key: DNCBDVJYJOTKLO-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,3-dihydro-1H-inden-1-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O and its molecular weight is 383.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research has demonstrated innovative routes to synthesize benzamide-based 5-aminopyrazoles and their derivatives, highlighting the compound's role in creating novel heterocyclic structures with potential pharmaceutical applications. For instance, Hebishy et al. (2020) described a new synthesis method for benzamide-based 5-aminopyrazoles showing significant anti-influenza A virus activity, particularly against the H5N1 subtype, indicating its potential in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020). Similarly, Pandya et al. (2019) synthesized a library of compounds for in vitro microbial investigation, highlighting the compound's utility in antimicrobial studies (Pandya, Dave, Patel, & Desai, 2019).

Biological Activity and Drug Development

The synthesized derivatives have been explored for various biological activities, including antiviral, antibacterial, and antifungal properties. This demonstrates the compound's relevance in discovering new therapeutic agents. For example, the research by Pandya et al. (2019) emphasized the compounds' good to moderate activity against bacterial strains and their excellent drug-likeness properties, showing promise for further drug development (Pandya et al., 2019).

Advanced Synthesis Techniques

Further studies have focused on the synthesis and unusual chemical reactivity of novel 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines, illustrating the compound's role in advancing synthetic methods for creating complex heterocyclic compounds. Migawa and Townsend (2001) delved into the chemical reactivity of specific triazine derivatives, contributing to the broader understanding of heterocyclic chemistry and its application in synthesizing biologically active molecules (Migawa & Townsend, 2001).

properties

IUPAC Name

1-benzyl-N-(2,3-dihydro-1H-inden-1-yl)-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c29-22(24-20-13-12-18-10-4-5-11-19(18)20)21-23(27-14-6-7-15-27)28(26-25-21)16-17-8-2-1-3-9-17/h1-11,14-15,20H,12-13,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCBDVJYJOTKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(2,3-dihydro-1H-inden-1-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

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